molecular formula C15H23NO2S B14174677 O-Ethyl (1-butoxyethyl)phenylcarbamothioate CAS No. 921597-66-2

O-Ethyl (1-butoxyethyl)phenylcarbamothioate

Cat. No.: B14174677
CAS No.: 921597-66-2
M. Wt: 281.4 g/mol
InChI Key: RYNRSHNFIGASGU-UHFFFAOYSA-N
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Description

O-Ethyl (1-butoxyethyl)phenylcarbamothioate is an organic compound with the molecular formula C15H23NO2S It is a carbamothioate derivative, which means it contains a carbamate group (a functional group derived from carbamic acid) and a thioate group (a sulfur-containing functional group)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl (1-butoxyethyl)phenylcarbamothioate typically involves the reaction of phenyl isothiocyanate with an appropriate alcohol, such as 1-butoxyethanol, in the presence of a base. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final carbamothioate product. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification steps, such as distillation or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

O-Ethyl (1-butoxyethyl)phenylcarbamothioate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioate group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The ethoxy and butoxy groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Alkyl halides or aryl halides in the presence of a base, such as sodium hydride (NaH), can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

O-Ethyl (1-butoxyethyl)phenylcarbamothioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce carbamothioate groups into molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of O-Ethyl (1-butoxyethyl)phenylcarbamothioate involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The carbamothioate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • O-Ethyl (1-methoxyethyl)phenylcarbamothioate
  • O-Ethyl (1-ethoxyethyl)phenylcarbamothioate
  • O-Ethyl (1-propoxyethyl)phenylcarbamothioate

Uniqueness

O-Ethyl (1-butoxyethyl)phenylcarbamothioate is unique due to its specific alkyl chain length and branching, which can influence its chemical reactivity and biological activity. Compared to similar compounds with shorter or different alkyl chains, it may exhibit distinct properties, such as solubility, stability, and interaction with biological targets.

Properties

CAS No.

921597-66-2

Molecular Formula

C15H23NO2S

Molecular Weight

281.4 g/mol

IUPAC Name

O-ethyl N-(1-butoxyethyl)-N-phenylcarbamothioate

InChI

InChI=1S/C15H23NO2S/c1-4-6-12-18-13(3)16(15(19)17-5-2)14-10-8-7-9-11-14/h7-11,13H,4-6,12H2,1-3H3

InChI Key

RYNRSHNFIGASGU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)N(C1=CC=CC=C1)C(=S)OCC

Origin of Product

United States

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